molecular formula C22H20F2N2O5S2 B6560712 2,4-difluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946241-03-8

2,4-difluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B6560712
CAS No.: 946241-03-8
M. Wt: 494.5 g/mol
InChI Key: KCKQHHYFJUPVPK-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a class of organic compounds known for their wide range of biological activities . It contains a tetrahydroquinoline group, a benzene ring, and a methoxy group, all of which can contribute to its properties and potential applications.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, two fluorine atoms on the benzene ring, a sulfonamide group, and a methoxy group . These groups could influence the compound’s reactivity and interactions with other molecules.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The sulfonamide group could participate in nucleophilic substitution reactions . The presence of the fluorine atoms could also influence the compound’s reactivity .

Future Directions

The future directions for research on this compound could include studying its potential applications, such as its use as a drug or a building block in organic synthesis . Further studies could also focus on optimizing its synthesis and characterizing its properties .

Properties

IUPAC Name

2,4-difluoro-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N2O5S2/c1-31-18-6-8-19(9-7-18)33(29,30)26-12-2-3-15-13-17(5-10-21(15)26)25-32(27,28)22-11-4-16(23)14-20(22)24/h4-11,13-14,25H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKQHHYFJUPVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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